

physical and chemical properties of 2,4,6-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Trichlorobenzoic acid*

Cat. No.: *B1165891*

[Get Quote](#)

In-Depth Technical Guide: 2,4,6-Trichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,4,6-Trichlorobenzoic acid**. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key workflows.

Physical and Chemical Properties

2,4,6-Trichlorobenzoic acid is a white to off-white crystalline solid.^[1] Its structure, featuring a carboxylic acid group sterically hindered by two ortho-substituted chlorine atoms, confers unique reactivity, making it a valuable intermediate in organic synthesis.^[2]

Quantitative Data Summary

The key physical and chemical properties of **2,4,6-Trichlorobenzoic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[3][4]
Molecular Weight	225.46 g/mol	[3][5]
Appearance	White to light yellow/orange crystalline powder	[1][6]
Melting Point	160-164 °C	[3][6][7][8]
Boiling Point	329.7 ± 37.0 °C (Predicted)	[3][6][7]
Density	1.6 ± 0.1 g/cm ³	[3]
pKa	1.40 ± 0.25 (Predicted)	[6][9]
LogP	2.98	[3]

Table 2: Solubility Characteristics

Solvent	Solubility	Notes	Source
Water	Low solubility	The presence of three chlorine atoms reduces hydrophilicity. Solubility can be influenced by pH; it may increase in alkaline conditions due to salt formation.	[1]
Methanol	Soluble	---	[6][7]
Ethanol	Soluble	---	[1][9]
Acetone	Soluble	---	[1][9]
Non-polar solvents	Limited solubility	Due to the presence of the polar carboxylic acid group.	[1]

Table 3: Spectroscopic Data

Technique	Key Data Points	Source
Infrared (IR)	Characteristic peaks for O-H stretch (broad, \sim 3300-2500 cm^{-1}), C=O stretch (\sim 1712 cm^{-1}), and C-Cl stretches.	[9]
^1H NMR	Aromatic protons typically appear as a singlet or complex multiplet in the aromatic region.	[10]
^{13}C NMR	Signals for the carboxylic carbon, and aromatic carbons with and without chlorine substitution.	[11]
Mass Spectrometry (MS)	Molecular ion peak (M^+) and characteristic isotopic pattern for three chlorine atoms.	[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **2,4,6-Trichlorobenzoic acid**.

Synthesis of 2,4,6-Trichlorobenzoic Acid

A common route for the synthesis of **2,4,6-Trichlorobenzoic acid** involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by oxidation.[9] The following is a representative protocol.

Materials:

- 1,3,5-Trichlorobenzene
- Acetyl chloride

- Anhydrous aluminum trichloride
- Sodium hypochlorite solution (bleach)
- Hydrochloric acid
- Appropriate organic solvents (e.g., for extraction and washing)

Procedure:

- Friedel-Crafts Acylation:
 - In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,3,5-trichlorobenzene and anhydrous aluminum trichloride.
 - Heat the mixture to approximately 70°C.
 - Slowly add acetyl chloride to the reaction mixture while stirring.
 - After the addition is complete, increase the temperature to 90-95°C and maintain for 3-4 hours.
 - Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - The resulting solid, 2,4,6-trichloroacetophenone, is collected by filtration, washed with water, and dried.
- Oxidation:
 - The crude 2,4,6-trichloroacetophenone is suspended in a sodium hypochlorite solution.
 - The mixture is heated to around 100°C with vigorous stirring for an extended period (e.g., 30 hours) to effect the haloform reaction.
 - The reaction mixture is then cooled to room temperature.
- Work-up and Purification:

- The cooled reaction mixture is acidified with concentrated hydrochloric acid to a pH of less than 1, which precipitates the crude **2,4,6-Trichlorobenzoic acid**.
- The precipitate is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried.
- For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

2.2.1. Melting Point Determination

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small amount of the dried, crystalline **2,4,6-Trichlorobenzoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a rate of 10-15 °C/minute initially, and then the heating rate is slowed to 1-2 °C/minute as the temperature approaches the expected melting point.
 - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: 5-10 mg of **2,4,6-Trichlorobenzoic acid** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ^1H NMR Parameters:

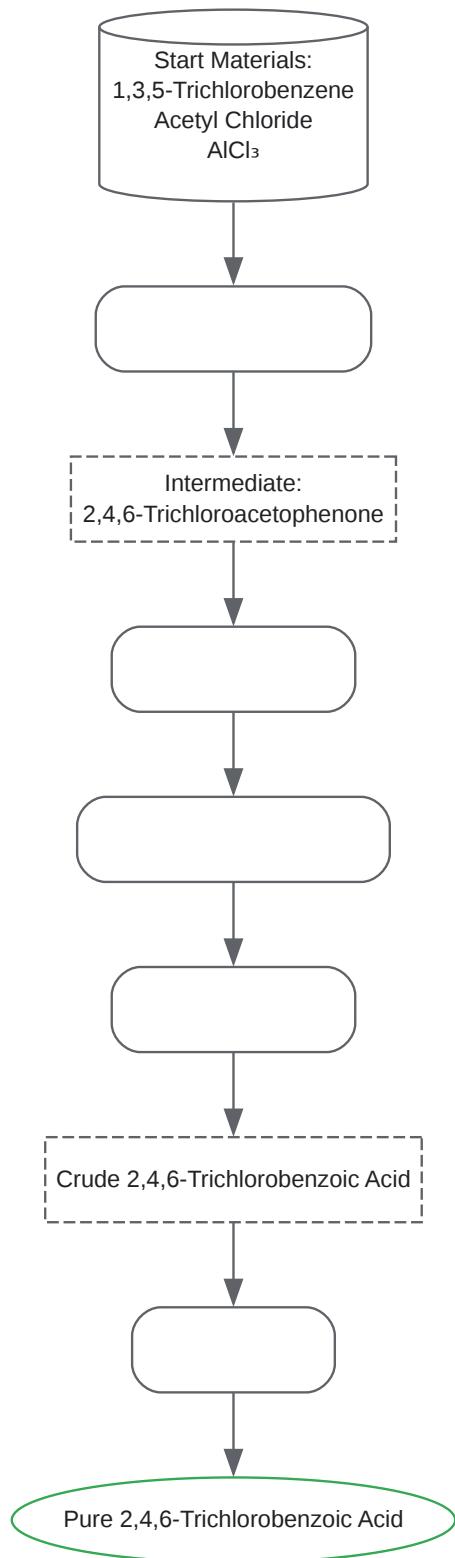
- Pulse Sequence: Standard single-pulse.
- Spectral Width: -2 to 13 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 2-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled.
 - Spectral Width: -10 to 220 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR Spectrometer.
- Sample Preparation (KBr Pellet):
 - A small amount of **2,4,6-Trichlorobenzoic acid** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .

2.2.4. Mass Spectrometry (MS)

- Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

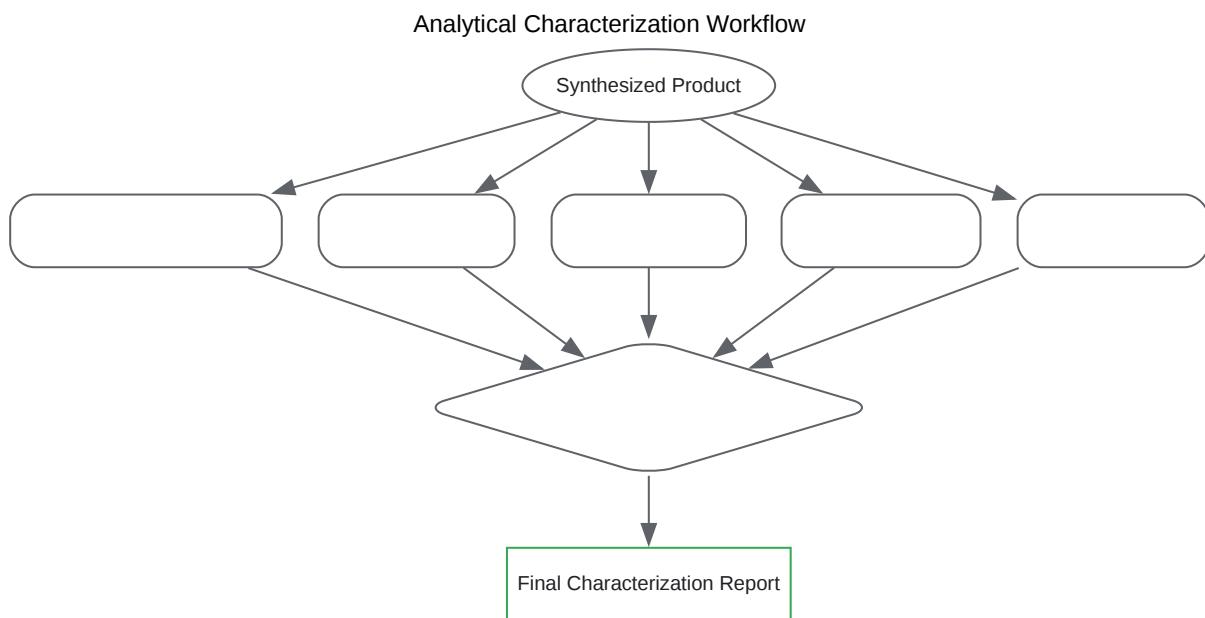

- GC-MS Sample Preparation: The sample is dissolved in a volatile organic solvent. For carboxylic acids, derivatization (e.g., methylation) may be required to improve volatility.
- LC-MS Sample Preparation: The sample is dissolved in the mobile phase.
- Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common.
- Data Acquisition: The mass spectrum is scanned over a relevant m/z range to detect the molecular ion and characteristic fragment ions. The isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) is a key diagnostic feature.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **2,4,6-Trichlorobenzoic acid**.

Synthesis and Purification Workflow for 2,4,6-Trichlorobenzoic Acid



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Characterization Workflow

The following diagram outlines the logical flow for the analytical characterization of the synthesized **2,4,6-Trichlorobenzoic acid** to confirm its identity and purity.

[Click to download full resolution via product page](#)

Analytical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbino.com [nbino.com]

- 3. [3. benchchem.com](http://3.benchchem.com) [benchchem.com]
- 4. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]
- 5. 2,4,6-TRIBROMOBENZOIC ACID synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 7. nbinno.com [nbinno.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN1746147A - Preparation of 2,4,6-trichloromethane acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2,4,6-Trichlorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165891#physical-and-chemical-properties-of-2-4-6-trichlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com